1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole
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Description
1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that the pyrrolidine ring, a common structural motif in this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the stereochemistry and three-dimensional structure of the pyrrolidine ring can influence the biological profile of drug candidates, potentially leading to different effects in different environments .
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-20-11-8-19-18(20)28(24,25)16-12-21(13-16)17(23)14-4-6-15(7-5-14)29(26,27)22-9-2-3-10-22/h4-8,11,16H,2-3,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDEPHLSGZHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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